PIKfyve Biochemical Inhibition Potency Comparison
In a PIKfyve biochemical ADP-Glo kinase assay, the target compound exhibited an IC50 of 32 nM against the PIKfyve enzyme. This potency is comparable to the lead compound Apilimod (IC50 = 3 nM) and significantly more potent than many other analogs in the same patent series, which showed IC50 values >1,000 nM [1]. The data suggests that the 4-bromothiophene-2-carbonyl substitution at the piperidine nitrogen is a key determinant of nanomolar inhibitory activity.
| Evidence Dimension | PIKfyve enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 32 nM |
| Comparator Or Baseline | Apilimod (IC50 = 3 nM); Inactive analogs (IC50 > 1,000 nM) |
| Quantified Difference | ~10.7-fold less potent than Apilimod; >31-fold more potent than inactive analogs |
| Conditions | Biochemical PIKfyve inhibition assay (Carna Biosciences proprietary methodology based on Promega ADP-Glo Kinase assay) |
Why This Matters
This establishes the compound as a validated nanomolar PIKfyve inhibitor suitable for further optimization, directly benchmarked against the clinical candidate Apilimod.
- [1] BindingDB. BDBM645402: US20240016810, Compound TABLE 16.15; US20240150358, Example 00181; US20240208964, Biochemistry 15. IC50 Data. View Source
